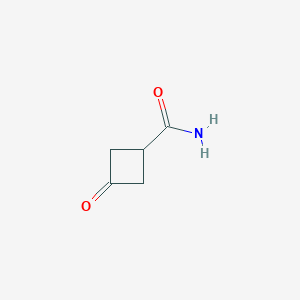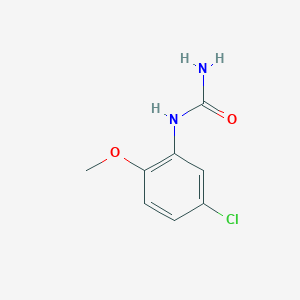
(5-Chloro-2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Chloro-2-methoxyphenyl)urea” is an organic compound with the molecular formula C8H9ClN2O2 . It belongs to the class of organic compounds known as N-acyl-phenylureas, which are characterized by a phenyl group linked to one nitrogen atom of a urea group .
Molecular Structure Analysis
The molecular weight of “(5-Chloro-2-methoxyphenyl)urea” is approximately 200.622 Da . While specific structural details are not available, related compounds have been analyzed using X-ray diffraction analysis .Aplicaciones Científicas De Investigación
Free Radical Scavenger in Myocardial Infarction
(5-Chloro-2-methoxyphenyl)urea and related compounds have been investigated for their potential as free radical scavengers in myocardial infarction (MI). One study evaluated 1‐(3‐tert‐butyl‐2‐hydroxy‐ 5‐methoxyphenyl)‐3‐(3‐pyridylmethyl)urea hydrochloride, which showed promising results in reducing MI size in an in vivo rabbit model (Yamashita et al., 2000). Another study focused on the role of protein kinase C, KATP channels, and DNA fragmentation in the infarct size-reducing effects of a similar compound (Hashimoto et al., 2001).
Herbicide Activity
Some derivatives of (5-Chloro-2-methoxyphenyl)urea have been tested as herbicides. Metoxuron, a variant, was studied for its effects on wheat and subsequent crops, indicating its potential in agricultural applications (Bhan et al., 1976). Additionally, the study of the degradation of chlorbromuron and related compounds by the fungus Rhizoctonia solani highlighted the environmental impact of such herbicides (Weinberger & Bollag, 1972).
Photodegradation and Hydrolysis in Water
Investigations into the photodegradation and hydrolysis of substituted urea pesticides, including some variants of (5-Chloro-2-methoxyphenyl)urea, have been conducted to understand their behavior in aquatic environments. This research is crucial for assessing the environmental impact of these chemicals (Gatidou & Iatrou, 2011).
In Vitro Studies for Anti-Cancer Potential
Certain derivatives of (5-Chloro-2-methoxyphenyl)urea have been identified as inhibitors in cancer research. For instance, 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas were found to be potent and selective inhibitors of Chk1 kinase, indicating potential therapeutic applications in cancer treatment (Wang et al., 2005).
Agricultural Growth Regulation
N-nitro-N-(2,4,6 trichlorophenyl)-N′-2-methoxyphenyl Urea has shown dual activities as a plant growth regulator and a herbicide, demonstrating its utility in agricultural science (Qiao, 2002).
Nonlinear Optical Parameters Study
The study of nonlinear optical parameters of bis-chalcone derivatives, including those with (5-Chloro-2-methoxyphenyl)urea, has contributed to the understanding of materials science, particularly in the field of photonics and optoelectronics (Shettigar et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVILVJYWBWPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2722772.png)
![N-(3-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2722773.png)
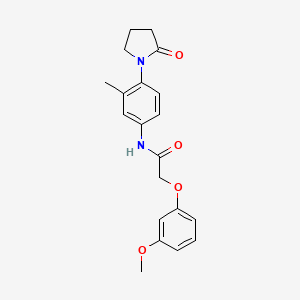
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)
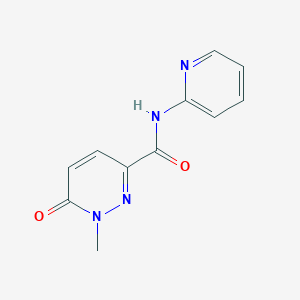
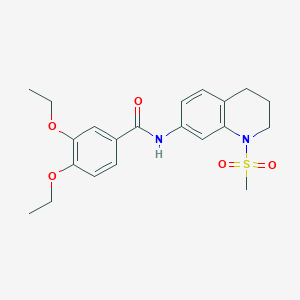


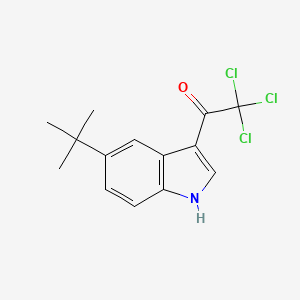
![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)
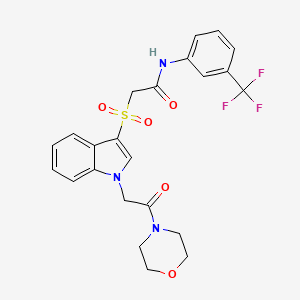
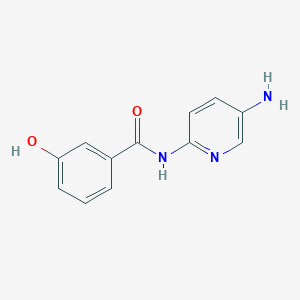
![2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2722791.png)
